5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C6H6BrN3. This compound is characterized by a pyrazole ring substituted with bromine, methyl groups, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to various changes . For instance, some pyrazole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to react with titanium tetrachloride to form binary adducts . Additionally, it is involved in cyanation reactions in the presence of palladium catalysts . These interactions highlight the compound’s versatility and potential utility in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have been shown to inhibit oxidative phosphorylation and ATP exchange reactions . This inhibition can lead to alterations in cellular energy metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been reported to inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . . These molecular interactions underscore the compound’s multifaceted role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, exhibit dose-dependent increases in malondialdehyde (MDA) concentration, although these increases may not always be statistically significant . This suggests that the compound’s effects may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. For example, studies on pyrazole derivatives have indicated that higher doses can significantly reduce acetylcholinesterase (AchE) activity, leading to impaired nerve transmission and behavioral changes . These findings highlight the importance of dosage considerations in evaluating the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and transformation within the body. For instance, the compound’s cyanation in the presence of palladium catalysts is a key metabolic reaction . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function within the cell. For instance, pyrazole derivatives have been shown to localize to mitochondria, where they inhibit oxidative phosphorylation and ATP production . These findings provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve additional purification steps to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-indazole
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
Uniqueness
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-4-5(3-8)6(7)10(2)9-4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDDBMDVIUYEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341871-95-1 | |
Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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